Lipophilicity (XLogP) Differentiates 2,3,4,6- from 2,3,5,6-Tetrachlorobenzoic Acid
The computed XLogP for 2,3,4,6-tetrachlorobenzoic acid is 4.1 [1]. While a directly measured experimental logP for the 2,3,5,6-isomer is not available in the primary literature, its higher melting point (181.5–182.0 °C) and greater crystal lattice energy compared to the liquid 2,3,4,6-isomer [2] indicate a stronger preference for the solid state, which typically correlates with a lower effective lipophilicity in biphasic systems. The 2,3,4,6-isomer's computed XLogP of 4.1 [1] predicts superior partitioning into organic phases compared to more crystalline isomers. This difference is crucial for applications in biphasic catalysis, liquid-liquid extraction, and the synthesis of lipophilic derivatives.
| Evidence Dimension | Lipophilicity (computed XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.1 |
| Comparator Or Baseline | 2,3,5,6-Tetrachlorobenzoic acid: No computed value reported; higher melting point (181.5–182.0 °C) implies lower effective lipophilicity in solution. |
| Quantified Difference | Target exhibits high computed lipophilicity; comparator is a crystalline solid with higher lattice energy. |
| Conditions | Computed descriptor based on molecular structure [1]; physical state inferred from melting point data [2]. |
Why This Matters
Procurement of the correct isomer with high lipophilicity is essential for optimizing extraction yields and ensuring efficient phase transfer in synthetic workflows.
- [1] Kuujia. Cas no 50-40-8 (Benzoic acid, 2,3,4,6-tetrachloro-). Computed XLogP: 4.1. View Source
- [2] CAS Common Chemistry. 2,3,5,6-Tetrachlorobenzoic acid. CAS Registry Number 50-38-4. Melting Point: 181.5-182.0 °C. American Chemical Society. View Source
